An In-depth Technical Guide to 3-(5-methyl-1H-pyrazol-4-yl)propan-1-amine: A Predictive and Comparative Analysis
An In-depth Technical Guide to 3-(5-methyl-1H-pyrazol-4-yl)propan-1-amine: A Predictive and Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for 3-(5-methyl-1H-pyrazol-4-yl)propan-1-amine is limited in publicly accessible literature. This guide has been constructed through a comprehensive analysis of structurally related compounds and established principles of organic chemistry to provide a predictive yet scientifically grounded resource for researchers.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile scaffold, capable of engaging with a wide array of biological targets. This has led to the development of numerous FDA-approved drugs for treating a diverse range of conditions, from inflammation and cancer to viral infections and neurological disorders.[3][4] Molecules like Celecoxib, a potent anti-inflammatory, and Rimonabant, an anti-obesity agent, underscore the pharmacological potential inherent to the pyrazole core.[1]
This guide focuses on the chemical properties of a specific, less-documented derivative: 3-(5-methyl-1H-pyrazol-4-yl)propan-1-amine . By examining its constituent parts—the substituted pyrazole ring and the flexible propanamine side chain—we can infer its behavior and potential utility. The primary amine offers a reactive handle for further chemical modification, making this compound a potentially valuable building block in the synthesis of novel therapeutic agents.[5][6] This document aims to provide a detailed predictive overview of its synthesis, spectroscopic characteristics, reactivity, and potential applications to empower researchers in their drug discovery endeavors.
Predicted Physicochemical and Spectroscopic Properties
The properties of 3-(5-methyl-1H-pyrazol-4-yl)propan-1-amine can be reliably predicted based on its structure. The presence of the basic amine and the pyrazole ring will influence its solubility and pKa.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Rationale/Source |
| Molecular Formula | C₇H₁₃N₃ | Based on chemical structure |
| Molecular Weight | 139.20 g/mol | Based on chemical structure |
| Appearance | Colorless to pale yellow oil or low-melting solid | By analogy to similar alkylamines and pyrazoles |
| pKa (Conjugate Acid) | ~9.5 - 10.5 | Typical range for a primary alkylamine |
| LogP | ~0.8 - 1.5 | Estimated based on structure; indicates moderate lipophilicity |
| Boiling Point | >200 °C (estimated) | High due to hydrogen bonding capabilities of the amine and pyrazole N-H |
Proposed Synthesis Pathway
A plausible and efficient synthesis of 3-(5-methyl-1H-pyrazol-4-yl)propan-1-amine can be envisioned starting from readily available precursors, primarily involving the construction of the pyrazole ring followed by the elaboration and reduction of a nitrile intermediate. The Vilsmeier-Haack reaction is a classic method for formylating activated aromatic rings, and pyrazoles are known to undergo this reaction, typically at the 4-position.[1]
Diagram 1: Proposed Synthesis Workflow
Caption: A four-step synthetic route to the target amine.
Experimental Protocol: A Step-by-Step Guide
Step 1: Synthesis of 3,5-dimethyl-1H-pyrazole
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve pentane-2,4-dione (1.0 eq) in ethanol.
-
Addition of Hydrazine: Add hydrazine hydrate (1.0 eq) dropwise to the solution at room temperature. An exothermic reaction may be observed.
-
Reaction: Heat the mixture to reflux for 2-4 hours.
-
Work-up: Cool the reaction mixture and remove the ethanol under reduced pressure. The resulting crude product can often be used in the next step without further purification.
Step 2: Vilsmeier-Haack Formylation
-
Reagent Preparation: In a separate flask, cool dimethylformamide (DMF) in an ice bath and slowly add phosphorus oxychloride (POCl₃) (1.1 eq). Stir for 30 minutes to form the Vilsmeier reagent.
-
Reaction: Add the crude 3,5-dimethyl-1H-pyrazole (1.0 eq) portion-wise to the Vilsmeier reagent, maintaining the temperature below 10°C.
-
Hydrolysis: After the addition is complete, allow the reaction to stir at room temperature for 1 hour, then heat to 60-70°C for 2-3 hours. Cool the mixture and pour it onto crushed ice, followed by neutralization with a sodium hydroxide solution.
-
Extraction: Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield 5-methyl-1H-pyrazole-4-carbaldehyde.
Step 3: Knoevenagel Condensation
-
Reaction Setup: Dissolve the aldehyde from Step 2 (1.0 eq) and malononitrile (1.1 eq) in ethanol.
-
Catalyst: Add a catalytic amount of a base, such as piperidine or triethylamine.
-
Reaction: Stir the mixture at room temperature for 12-16 hours. A precipitate of the product, 3-(5-methyl-1H-pyrazol-4-yl)acrylonitrile, should form.
-
Isolation: Collect the solid by filtration, wash with cold ethanol, and dry.
Step 4: Nitrile Reduction
-
Reaction Setup: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF).
-
Addition of Nitrile: Add the acrylonitrile derivative from Step 3 (1.0 eq) portion-wise as a solution in THF, controlling the rate of addition to maintain a gentle reflux.
-
Reaction: After the addition is complete, heat the mixture to reflux for 4-6 hours.
-
Quenching and Work-up: Cool the reaction in an ice bath and cautiously quench by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup). Filter the resulting aluminum salts and wash the filter cake with THF.
-
Purification: Combine the filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude amine can be purified by distillation or column chromatography.
Predicted Spectroscopic Profile
The structural features of 3-(5-methyl-1H-pyrazol-4-yl)propan-1-amine give rise to a predictable spectroscopic signature.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the methyl group, the three methylene groups of the propyl chain, the pyrazole ring proton, and the amine protons.
Table 2: Predicted ¹H NMR Chemical Shifts
| Protons | Integration | Predicted δ (ppm) | Predicted Multiplicity | Coupling To |
| Pyrazole N-H | 1H | 10.0 - 12.0 (broad) | Singlet (broad) | - |
| Pyrazole C-H | 1H | 7.3 - 7.5 | Singlet | - |
| -CH₂-NH₂ | 2H | 1.5 - 2.5 (broad) | Singlet (broad) | - |
| Pyrazole-CH₂ -CH₂- | 2H | 2.4 - 2.6 | Triplet (t) | -CH₂-CH₂-NH₂ |
| -CH₂-CH₂ -CH₂- | 2H | 1.6 - 1.8 | Multiplet (m) | Pyrazole-CH₂- and -CH₂-NH₂ |
| -CH₂-CH₂-CH₂ -NH₂ | 2H | 2.7 - 2.9 | Triplet (t) | -CH₂-CH₂-CH₂- |
| Pyrazole-CH₃ | 3H | 2.1 - 2.3 | Singlet | - |
Note: Amine (NH₂) and pyrazole (NH) proton signals are often broad and may exchange with D₂O.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide complementary information, with seven distinct signals corresponding to each unique carbon environment.
Table 3: Predicted ¹³C NMR Chemical Shifts
| Carbon Environment | Predicted δ (ppm) | Rationale |
| Pyrazole C =N | ~148 | Typical for C5 of a substituted pyrazole |
| Pyrazole C -CH₃ | ~138 | Typical for C3 of a substituted pyrazole |
| Pyrazole C -H | ~130 | Typical for C4-H in a pyrazole ring |
| Pyrazole C -CH₂- | ~115 | Shielded C4 carbon attached to the alkyl chain |
| -CH₂-CH₂-CH₂ -NH₂ | 39 - 42 | Carbon directly attached to the nitrogen |
| Pyrazole-CH₂-CH₂ - | 28 - 32 | Central methylene of the propyl chain |
| Pyrazole -CH₂- | 20 - 24 | Methylene attached to the pyrazole ring |
| Pyrazole-CH₃ | 10 - 14 | Methyl group on the pyrazole ring |
Note: Chemical shifts are estimates and can be influenced by solvent and concentration.[7][8][9]
Infrared (IR) Spectroscopy and Mass Spectrometry (MS)
-
IR: Key expected peaks include a broad N-H stretch around 3300-3500 cm⁻¹ (for both the amine and pyrazole NH), C-H stretches just below 3000 cm⁻¹, and N-H bending around 1600 cm⁻¹.
-
MS: The mass spectrum should show a molecular ion (M⁺) peak at m/z = 139. The fragmentation pattern would likely involve the loss of the amine group and fragmentation of the propyl chain.
Inferred Reactivity and Chemical Behavior
The reactivity of this molecule is dictated by its two primary functional groups: the primary amine and the pyrazole ring.
Diagram 2: Reactivity Map
Caption: Key reactive sites on the target molecule.
-
Primary Amine: The lone pair of electrons on the nitrogen atom makes the primary amine both basic and nucleophilic.[5][6]
-
Basicity: It will readily react with acids to form ammonium salts, which can be useful for purification and handling.
-
Nucleophilicity: It will react with a variety of electrophiles. This is the most important feature for drug development, as it allows for the facile introduction of new functional groups. Common reactions include:
-
-
Pyrazole Ring: The pyrazole ring is an aromatic system.[2]
-
The N1-H proton is weakly acidic and can be removed by a strong base, allowing for selective N-alkylation or N-acylation.
-
Electrophilic aromatic substitution on the pyrazole ring typically occurs at the C4 position. However, since this position is already substituted, further electrophilic substitution on the ring would be difficult and require harsh conditions.
-
Potential Applications in Drug Discovery
The pyrazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in active pharmaceutical ingredients.[3][4] Pyrazole-containing compounds exhibit a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][2][12]
The title compound, 3-(5-methyl-1H-pyrazol-4-yl)propan-1-amine, is a valuable building block for several reasons:
-
Bioisostere: The pyrazole ring can act as a bioisostere for other aromatic or heterocyclic rings, offering a different profile of hydrogen bonding, lipophilicity, and metabolic stability.
-
Linker Moiety: The propyl chain provides a flexible linker to connect the pyrazole core to other pharmacophoric elements. The length and flexibility of this linker can be crucial for optimizing binding to a biological target.
-
Synthetic Handle: As previously discussed, the primary amine is an excellent synthetic handle. It allows for the construction of libraries of related compounds through techniques like parallel synthesis, which is a cornerstone of modern lead optimization in drug discovery. For instance, acylation of the amine with a library of carboxylic acids would rapidly generate a diverse set of amides for biological screening.
Conclusion
While direct experimental data on 3-(5-methyl-1H-pyrazol-4-yl)propan-1-amine is not widely available, a thorough analysis of its structural components and related chemical literature allows for a robust predictive model of its properties and reactivity. It is a molecule with significant potential as a versatile building block for the synthesis of novel, biologically active compounds. Its accessible synthesis, predictable spectroscopic signature, and the reactive primary amine handle make it an attractive starting point for medicinal chemists and drug development professionals seeking to explore new chemical space around the privileged pyrazole scaffold.
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